molecular formula C14H16N2O2 B11869564 tert-Butyl 3-cyanoindoline-1-carboxylate

tert-Butyl 3-cyanoindoline-1-carboxylate

Cat. No.: B11869564
M. Wt: 244.29 g/mol
InChI Key: KJVWMKBJJXMMKK-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyanoindoline-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and an indoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyanoindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate and a suitable cyanating agent. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the formation of the ester and cyano groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-cyanoindoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of oxo-indoline derivatives.

    Reduction: Formation of amino-indoline derivatives.

    Substitution: Formation of substituted indoline derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 3-cyanoindoline-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyanoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the indoline ring system can interact with various biological receptors. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

  • tert-Butyl indoline-1-carboxylate
  • tert-Butyl 3-oxoindoline-1-carboxylate
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Comparison: tert-Butyl 3-cyanoindoline-1-carboxylate is unique due to the presence of both the cyano and tert-butyl ester groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 3-cyano-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVWMKBJJXMMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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